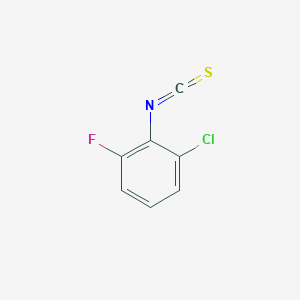

1-Chloro-3-fluoro-2-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-fluoro-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQHWRCYXUNZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650246 | |

| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899806-25-8 | |

| Record name | 1-Chloro-3-fluoro-2-isothiocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluorophenylisothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 1-Chloro-3-fluoro-2-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the halogenated aryl isothiocyanate, 1-Chloro-3-fluoro-2-isothiocyanatobenzene. This compound holds significant interest for medicinal chemistry and drug development due to the unique reactivity of the isothiocyanate functional group and the influence of its substitution pattern on molecular interactions. This document details a plausible and robust synthetic pathway, including the preparation of the key amine precursor, and discusses the established methods for the conversion to the final isothiocyanate. Furthermore, it collates the expected physicochemical properties and spectroscopic data to aid in the identification and characterization of this molecule. Safety considerations for handling the involved reagents are also addressed.

Introduction

Isothiocyanates (R-N=C=S) are a class of organosulfur compounds that have garnered considerable attention in the field of medicinal chemistry. They are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the formation of covalent bonds. This reactivity profile makes isothiocyanates valuable as covalent inhibitors and molecular probes in drug discovery[2].

The incorporation of halogen atoms, such as chlorine and fluorine, into pharmacologically active molecules is a common strategy in drug design to modulate their metabolic stability, lipophilicity, and binding affinity[3]. The specific substitution pattern of this compound, with a chloro and a fluoro group flanking the isothiocyanate moiety, is anticipated to influence its electronic properties and reactivity, making it a compelling candidate for investigation in various therapeutic areas. This guide aims to provide a detailed technical overview to facilitate the synthesis and study of this promising compound.

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with a suitable starting material and proceeds through a key amine intermediate. This section outlines a logical and experimentally viable synthetic route.

Synthesis of the Precursor: 1-Chloro-3-fluoro-2-aminobenzene

The most direct precursor to the target isothiocyanate is 1-Chloro-3-fluoro-2-aminobenzene. A common and effective method for the preparation of this aniline derivative is the reduction of the corresponding nitro compound, 1-Chloro-3-fluoro-2-nitrobenzene.

Reaction Scheme for Precursor Synthesis

Caption: Synthesis of 1-Chloro-3-fluoro-2-aminobenzene.

Experimental Protocol: Reduction of 1-Chloro-3-fluoro-2-nitrobenzene

-

Method A: Reduction with Tin(II) Chloride

This classical method is reliable for small to medium-scale synthesis in a laboratory setting.

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Chloro-3-fluoro-2-nitrobenzene in a suitable solvent such as ethanol.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.

-

Slowly add concentrated hydrochloric acid (HCl) to the stirred mixture. The reaction is exothermic and should be controlled by external cooling if necessary.

-

After the initial reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

-

The resulting tin salts will precipitate. Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude 1-Chloro-3-fluoro-2-aminobenzene.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amine.

-

-

Method B: Catalytic Hydrogenation

This method is often preferred for its cleaner workup and is suitable for larger-scale synthesis[2][4].

-

To a hydrogenation vessel, add 1-Chloro-3-fluoro-2-nitrobenzene and a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or TLC. The reaction is usually complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the desired 1-Chloro-3-fluoro-2-aminobenzene, which is often of high purity and may be used in the next step without further purification.

-

Synthesis of this compound

The conversion of the synthesized 1-Chloro-3-fluoro-2-aminobenzene to the target isothiocyanate can be achieved through several established methods. The two most common and reliable methods are the use of thiophosgene and the dithiocarbamate-based approach using di-tert-butyl dicarbonate.

Reaction Scheme for Isothiocyanate Formation

Caption: Synthetic routes to this compound.

Experimental Protocol: Conversion of Amine to Isothiocyanate

-

Method 1: Using Thiophosgene

Thiophosgene is a highly effective reagent for this transformation, but it is also highly toxic and requires careful handling in a well-ventilated fume hood[5].

-

In a round-bottom flask, prepare a biphasic mixture of a solution of 1-Chloro-3-fluoro-2-aminobenzene in a non-polar organic solvent (e.g., dichloromethane or chloroform) and an aqueous solution of a base such as sodium bicarbonate or calcium carbonate[6].

-

Cool the vigorously stirred mixture in an ice bath.

-

Slowly add a solution of thiophosgene (CSCl₂) in the same organic solvent to the biphasic mixture.

-

Continue stirring vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, and wash it sequentially with dilute hydrochloric acid and water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or distillation under reduced pressure to yield the pure this compound.

-

-

Method 2: Using Di-tert-butyl Dicarbonate (Boc₂O)

This method offers a safer alternative to the use of thiophosgene and generally provides good to excellent yields[7][8].

-

Dissolve 1-Chloro-3-fluoro-2-aminobenzene in a suitable polar solvent such as ethanol or tetrahydrofuran.

-

To the stirred solution, add an excess of carbon disulfide (CS₂) followed by a stoichiometric amount of a tertiary amine base, such as triethylamine (Et₃N), to form the dithiocarbamate salt in situ.

-

Stir the mixture at room temperature for a period of time (typically 30 minutes to 2 hours).

-

Cool the reaction mixture in an ice bath and add a near-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP)[7].

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitored by TLC).

-

The workup typically involves simple evaporation of the solvent and volatile byproducts under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely published, the following table summarizes the expected properties based on its structure and data from analogous compounds.

| Property | Expected Value/Characteristics |

| Molecular Formula | C₇H₃ClFNS |

| Molecular Weight | 187.62 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be in the range of 220-250 °C at atmospheric pressure |

| Melting Point | Likely a low-melting solid, potentially below room temperature |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.5 ppm) due to the coupling of the three aromatic protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The isothiocyanate carbon (-N=C =S) is expected to have a characteristic chemical shift in the range of 130-140 ppm, which may be broadened[9]. The other six aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the chloro, fluoro, and isothiocyanate substituents.

-

IR Spectroscopy: A strong, characteristic absorption band for the isothiocyanate group (-N=C=S) is expected around 2000-2200 cm⁻¹. Other bands corresponding to C-H, C=C aromatic, C-Cl, and C-F stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 187, with a characteristic isotopic pattern (M+2) at m/z 189 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

Applications in Drug Development

Substituted aryl isothiocyanates are of significant interest in medicinal chemistry due to their potential as therapeutic agents and their utility as building blocks for more complex molecules. The unique electronic and steric properties of this compound make it a valuable scaffold for the development of:

-

Covalent Inhibitors: The isothiocyanate group can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This is a particularly attractive strategy for enzymes and receptors implicated in various diseases.

-

Anticancer Agents: Many isothiocyanates have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation[1]. The specific substitution pattern of this compound may confer novel activities or improved pharmacological profiles.

-

Antimicrobial Agents: Isothiocyanates have also been investigated for their antibacterial and antifungal properties.

-

Molecular Probes: The reactivity of the isothiocyanate group allows for its use in the development of chemical probes to study biological systems and identify new drug targets.

The presence of both chlorine and fluorine atoms can enhance the metabolic stability and membrane permeability of drug candidates derived from this scaffold[3].

Safety and Handling

Thiophosgene: Thiophosgene is a highly toxic, corrosive, and lachrymatory substance. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Carbon Disulfide: Carbon disulfide is highly flammable and toxic. It should be handled in a well-ventilated area, away from ignition sources.

Isothiocyanates: Aryl isothiocyanates are generally considered to be irritants and sensitizers. Avoid inhalation, ingestion, and skin contact. Wear appropriate PPE during handling.

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a halogenated aryl isothiocyanate with significant potential in medicinal chemistry and drug discovery. This technical guide has provided a detailed overview of its synthesis, starting from the corresponding nitroaromatic compound and proceeding through a key amine intermediate. Two reliable methods for the final conversion to the isothiocyanate have been presented, along with expected physicochemical and spectroscopic properties to aid in its characterization. The unique structural features of this compound make it a valuable tool for the development of novel therapeutic agents, particularly as covalent inhibitors. Researchers and scientists in the field of drug development are encouraged to explore the potential of this and related compounds in their research endeavors.

References

- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon

- CN105646233A - Preparation process of 2-chloro-6-fluoroaniline - Google P

-

General procedure for the synthesis of isothiocyanates - The Royal Society of Chemistry. (URL: [Link])

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate -.:. Michael Pittelkow .:. (URL: [Link])

-

Synthesis of 2-Chloro-6-Fluoronitrobenzene - PrepChem.com. (URL: [Link])

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google P

-

Thiophosgene in Organic Synthesis - Satyavan SHARMA - ResearchGate. (URL: [Link])

- CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google P

- EP0428666B1 - Fluoro-chloro-benzene derivatives - Google P

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (URL: [Link])

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (URL: [Link])

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra - New Home Pages of Dr. Rainer Glaser. (URL: [Link])

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. (URL: [Link])

-

Preparation of isothiocyanates a . | Download Table - ResearchGate. (URL: [Link])

-

Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N - PMC - PubMed Central. (URL: [Link])

-

A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. The reaction of (4,5,6,7-tetrahydro-2H-1,2,3-benzotriazolium-1-yl)arylaminide 1,3-dipoles with carbon disulfide: synthesis, kinetics, mechanism. Azolium 1,3-dipoles. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl ... - PubMed. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

- US12391695B2 - PRMT5 inhibitors - Google P

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

- WO2019040107A1 - COMPOUNDS, CORRESPONDING SALTS AND METHODS FOR THE TREATMENT OF DISEASES - Google P

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

- US5180833A - Process for the preparation of chlorothiazole derivatives - Google P

- US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene - Google P

-

Exploring the Applications of 2-Chloro-6-fluoronitrobenzene in Agrochemicals and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD.. (URL: [Link])

-

A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma - Frontiers. (URL: [Link])

-

Chlorofluorocarbons - History, Applications, and Ozone Depletion - YouTube. (URL: [Link])

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 8. cbijournal.com [cbijournal.com]

- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Chloro-3-fluoro-2-isothiocyanatobenzene: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction

Aryl isothiocyanates (AITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group attached to an aromatic ring. This moiety is a potent electrophile, rendering AITCs highly valuable as synthetic intermediates and as bioactive molecules. Their prevalence in nature, particularly as breakdown products of glucosinolates in cruciferous vegetables, has inspired extensive research into their therapeutic properties, which include anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

The introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring of an AITC can profoundly modulate its chemical reactivity and biological activity. Halogens can alter the electronic properties of the molecule, influence its lipophilicity and metabolic stability, and participate in halogen bonding, all of which are critical parameters in drug design. This guide provides a comprehensive technical overview of 1-Chloro-3-fluoro-2-isothiocyanatobenzene, a trifunctional molecule with significant potential in medicinal chemistry and materials science. We will explore its predicted chemical properties, propose robust synthetic routes, detail its expected reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Predicted Chemical and Physical Properties

While experimental data for this compound is not available, we can predict its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₃ClFNS | Based on the chemical structure. |

| Molecular Weight | 187.62 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow liquid | Aryl isothiocyanates are typically oily liquids at room temperature.[3] |

| Boiling Point | > 200 °C | Expected to be elevated due to the molecular weight and polar functional groups. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Toluene) | The hydrophobic benzene ring and the isothiocyanate group suggest solubility in non-polar to polar aprotic solvents. |

| Stability | Stable under anhydrous conditions; sensitive to moisture and nucleophiles | The isothiocyanate group is susceptible to hydrolysis.[4] |

Proposed Synthesis of this compound

The synthesis of aryl isothiocyanates can be achieved through several established methods. A common and effective approach involves the conversion of the corresponding aniline.[5][6] Below is a detailed, two-step protocol for the proposed synthesis starting from the commercially available 2-chloro-6-fluoroaniline.

Experimental Protocol: Synthesis via Dithiocarbamate Salt Formation

This method avoids the use of highly toxic thiophosgene and is generally applicable to a wide range of anilines.[7]

Step 1: Formation of the Dithiocarbamate Salt

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-6-fluoroaniline (1.0 eq) in a 2:1 mixture of toluene and water.

-

Base Addition: Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium hydroxide (2.5 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Carbon Disulfide Addition: To the vigorously stirred biphasic mixture, add carbon disulfide (1.2 eq) dropwise via the dropping funnel over 30 minutes. A precipitate of the sodium dithiocarbamate salt will form.

-

Reaction Completion: Allow the reaction to stir at room temperature for 4-6 hours until the aniline is consumed (monitored by TLC).

-

Isolation (Optional): The dithiocarbamate salt can be isolated by filtration, washed with cold toluene, and dried under vacuum, or used directly in the next step.

Step 2: Conversion to the Isothiocyanate

-

Reagent Addition: To the crude dithiocarbamate salt mixture from Step 1, add ethyl chloroformate (1.1 eq) dropwise at 0-5 °C.

-

Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction involves the formation of an intermediate that decomposes to the isothiocyanate.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices

-

Biphasic System: The use of a toluene-water system allows for the dissolution of the organic starting material and the inorganic base, facilitating the reaction at the interface.

-

Low Temperature: The initial reaction is exothermic; maintaining a low temperature prevents the decomposition of the dithiocarbamate and minimizes side reactions.

-

Ethyl Chloroformate: This is an effective and readily available reagent for the conversion of the dithiocarbamate to the isothiocyanate. Other reagents like tosyl chloride can also be used.[4]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Reactivity Profile

The isothiocyanate group is a heterocumulene, and its reactivity is dominated by the electrophilic nature of the central carbon atom. Nucleophiles readily attack this carbon, leading to a variety of addition products.

Reactions with Nucleophiles

-

Amines: Reacts with primary and secondary amines to form substituted thioureas. This is a highly reliable reaction and is often used for the derivatization of amines.

-

Alcohols and Thiols: In the presence of a base, alcohols and thiols add to the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively.

-

Water: Hydrolysis of isothiocyanates, typically under acidic or basic conditions, leads to the formation of the corresponding primary amine and carbonyl sulfide (which can further decompose).

Cycloaddition Reactions

The C=S bond of the isothiocyanate can participate in cycloaddition reactions, providing access to a wide range of heterocyclic compounds, which are of significant interest in medicinal chemistry.[8]

Influence of Substituents

The chloro and fluoro substituents on the benzene ring will influence the reactivity of the isothiocyanate group through their electronic effects:

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and will withdraw electron density from the aromatic ring through the sigma bond network. This will make the isothiocyanate carbon more electrophilic and thus more reactive towards nucleophiles.

-

Resonance Effect (+R): Both halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance. However, this effect is generally weaker for halogens compared to their inductive effect.

Overall, the electron-withdrawing nature of the chloro and fluoro groups is expected to enhance the reactivity of the isothiocyanate moiety.

Reactivity Diagram

Caption: Reactivity of this compound with common nucleophiles.

Potential Applications in Drug Discovery and Organic Synthesis

The unique combination of a reactive isothiocyanate group and halogen substituents makes this compound a promising building block in several areas of chemical research.

-

Covalent Inhibitors: The electrophilic nature of the isothiocyanate group makes it an excellent "warhead" for designing covalent inhibitors that can form irreversible bonds with nucleophilic residues (such as cysteine or lysine) in the active site of target proteins. This is a powerful strategy in drug development.[9]

-

Medicinal Chemistry Scaffolds: Halogenated aromatic compounds are prevalent in pharmaceuticals. The chloro and fluoro groups can enhance binding affinity to protein targets, improve pharmacokinetic properties, and block metabolic degradation. This compound can serve as a starting material for the synthesis of novel drug candidates.

-

Synthesis of Heterocycles: As mentioned, isothiocyanates are versatile precursors for a wide array of sulfur- and nitrogen-containing heterocycles. Many of these heterocyclic scaffolds are found in biologically active molecules.

-

Chemical Probes: The reactivity of the isothiocyanate group allows for its use in bioconjugation, for example, in the labeling of proteins or other biomolecules.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| FT-IR | Strong, characteristic asymmetric stretch of the -N=C=S group in the range of 2000-2200 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[10] |

| ¹H NMR | The aromatic region (δ 7.0-7.5 ppm) will show a complex multiplet pattern for the three aromatic protons, with coupling to each other and to the fluorine atom. |

| ¹³C NMR | A signal for the isothiocyanate carbon (-N=C=S) is expected around δ 130-140 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, with characteristic C-F and C-Cl couplings. |

| ¹⁹F NMR | A single resonance is expected, with coupling to the adjacent aromatic protons. |

| Mass Spec | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |

A useful technique for the quantitative analysis of isothiocyanates involves their reaction with 1,2-benzenedithiol, which forms a product with a strong UV absorbance at 365 nm, allowing for sensitive spectroscopic measurement.[11]

Safety and Handling

Aryl isothiocyanates should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[12][13]

-

Health Hazards: Isothiocyanates are generally lachrymatory and can cause irritation to the skin, eyes, and respiratory system.[12] Inhalation of vapors should be avoided.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[13]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its trifunctional nature—a reactive isothiocyanate group flanked by electron-withdrawing chloro and fluoro substituents on an aromatic ring—provides a unique combination of properties for the development of novel covalent probes, drug candidates, and complex heterocyclic systems. While this guide is predictive in nature due to the absence of specific experimental data, the principles and protocols outlined herein are grounded in well-established chemical literature and provide a solid foundation for any researcher venturing to synthesize and utilize this versatile compound.

References

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Murakami, K., et al. (2023).

-

Butler, A. R., et al. (1996). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][5][10][15]triazoles. Journal of the Chemical Society, Perkin Transactions 1, (20), 2527-2533.

- Zhang, Z., et al. (2020). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances, 10(49), 29333-29337.

- Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.

- Zhang, Z., et al. (2020). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling. RSC Advances.

- Tóth, G., et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(14), 5399.

- Nasi, A., et al. (2021).

- Liu, Z., et al. (2023). Recent Advances in the Synthesis and Applications of Isothiocyanates. Chinese Journal of Organic Chemistry, 43(10), 3845-3864.

- Murakami, K., et al. (2023). Recent advancement in the synthesis of isothiocyanates.

- Reddy, V. P., et al. (2018). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. Organic & Biomolecular Chemistry, 16(43), 8246-8250.

- Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(10), 3781-3797.

- Guchhait, S. K., et al. (2015).

- Sławińska, D., & Szaefer, H. (2021).

- The Good Scents Company. (n.d.). 3-(Methylthio)

- Thompson, S. B. (2011). Elimination reactions using aryl isothiocyanates; intramolecular friedel–crafts cyclizations of arylsilanes. University of Georgia.

- Wikipedia. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- New Jersey Department of Health. (n.d.).

- CAMEO Chemicals - NOAA. (n.d.).

- Zhang, Y., et al. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry, 205(1), 100-107.

- Cejpek, K., et al. (2005). Advances in Chemistry of Isothiocyanate-derived Colourants. Czech Journal of Food Sciences, 23(1), 1-13.

- Thiruvangoth, S., et al. (2024). Exploring the spectral and nonlinear optical properties of phenyl isothiocyanate through density functional theory and molecular docking studies: A comprehensive analysis of a potent biologically active phytochemical. Hybrid Advances, 7, 100214.

- Petropoulos, S. A., et al. (2021).

- Vanduchova, A., et al. (2020). Isothiocyanates: translating the power of plants to people. Molecular Nutrition & Food Research, 64(18), e1900742.

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 7. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. mdpi.com [mdpi.com]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. radish isothiocyanate, 505-79-3 [thegoodscentscompany.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. nj.gov [nj.gov]

- 15. Competitive reactivity of the aryl isothiocyanate dipolarophile at N [[double bond, length half m-dash]] C versus C [[double bond, length half m-dash]] S with nucleophilic 1,3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1,2,3]triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Chloro-3-fluoro-2-isothiocyanatobenzene

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of 1-Chloro-3-fluoro-2-isothiocyanatobenzene. As a halogenated aromatic isothiocyanate, this compound holds significant interest for researchers and professionals in drug development and fine chemical synthesis. The strategic placement of chloro, fluoro, and isothiocyanato groups on the benzene ring imparts a unique combination of reactivity and stability, making it a versatile intermediate. This document details its structural characteristics, provides predicted spectroscopic data, outlines a plausible synthetic route with a detailed experimental protocol, and discusses necessary safety and handling procedures. The insights presented herein are grounded in established chemical principles and data from structurally analogous compounds, offering a robust framework for its utilization in advanced scientific research.

Introduction

Aromatic isothiocyanates are a class of organosulfur compounds characterized by the -N=C=S functional group attached to an aromatic ring. They are renowned for their utility as synthetic intermediates in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as chlorine and fluorine, onto the benzene ring can significantly modulate the compound's electrophilicity, metabolic stability, and lipophilicity. This guide focuses on the specific regioisomer, this compound, a molecule whose unique substitution pattern suggests considerable potential as a building block in the synthesis of complex bioactive molecules and functional materials. The strategic positioning of the isothiocyanate group ortho to a chlorine atom and meta to a fluorine atom creates a distinct electronic and steric environment, influencing its reactivity in nucleophilic addition reactions, which are fundamental to the creation of thioureas, carbamates, and other valuable derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior. The benzene ring is substituted with a chlorine atom at position 1, a fluorine atom at position 3, and an isothiocyanate group at position 2. This arrangement leads to a specific set of predicted physicochemical properties.

Structural Characterization

The key structural features are the planar phenyl ring and the linear isothiocyanate group. The C-N=C=S bond angles are expected to be approximately 180 degrees. The presence of both electron-withdrawing halogens influences the electron density of the aromatic ring and the reactivity of the isothiocyanate moiety.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and a structurally related compound, 1-Chloro-3-fluorobenzene, for comparison.

| Property | This compound (Predicted) | 1-Chloro-3-fluorobenzene (Experimental) |

| CAS Number | Not available | 625-98-9[1][2] |

| Molecular Formula | C₇H₃ClFNS | C₆H₄ClF[1][2] |

| Molecular Weight | 187.62 g/mol | 130.55 g/mol [2] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow clear liquid[1][2] |

| Boiling Point | > 200 °C (estimated) | 126-128 °C[1] |

| Density | ~1.4 g/mL (estimated) | 1.219 g/mL at 25°C[1] |

| Refractive Index | ~1.6 (estimated) | 1.494[1] |

Synthesis and Characterization

The synthesis of this compound can be achieved from the corresponding aniline precursor, 2-amino-1-chloro-3-fluorobenzene. A common and effective method for this transformation is the reaction with thiophosgene or a thiophosgene equivalent.

Synthetic Workflow

Diagram 2: Synthetic Workflow for this compound

Caption: A typical workflow for the synthesis of the target compound.

Experimental Protocol

Materials:

-

2-Amino-1-chloro-3-fluorobenzene

-

Thiophosgene (or a solid equivalent like thiocarbonyl-diimidazole)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1-chloro-3-fluorobenzene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the stirred aniline solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, with coupling to each other and to the fluorine atom.

-

¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will display signals for the seven carbon atoms. The isothiocyanate carbon (-N=C=S) is expected to resonate in the range of δ 130-140 ppm. The aromatic carbons will show characteristic shifts influenced by the halogen substituents, with carbon-fluorine coupling being observable.

-

¹⁹F NMR (CDCl₃, 470 MHz): A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with the adjacent protons.

-

IR (neat, cm⁻¹): The infrared spectrum should exhibit a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic M+2 peak due to the isotopic abundance of chlorine.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of more complex molecules.

-

Pharmaceutical Synthesis: The isothiocyanate group is a key functional handle for the preparation of thiourea derivatives, which are present in numerous biologically active compounds. The chloro and fluoro substituents can enhance metabolic stability and binding affinity to biological targets.

-

Agrochemical Development: Similar to its applications in pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides.[1] The halogenation pattern can influence the efficacy and environmental persistence of the final product.

-

Materials Science: Aromatic isothiocyanates can be employed in the development of specialty polymers and functional materials.

Safety and Handling

Isothiocyanates, in general, are lachrymatory and can be toxic if inhaled or absorbed through the skin.[3][4] Halogenated aromatic compounds also warrant careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[4][5]

-

Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and amines.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity with significant potential for application in synthetic chemistry. Its unique substitution pattern offers a platform for the development of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding of its structure, properties, and a practical approach to its synthesis and handling. Further experimental investigation is warranted to fully elucidate its reactivity and unlock its full potential in various scientific domains.

References

- Vertex AI Search. (n.d.). Time in Ludhiana, IN.

- Vertex AI Search. (n.d.). Exploring 1-Chloro-2-Fluoro-3-Isocyanatobenzene: Properties and Applications.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Chem-Supply. (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS.

- Vertex AI Search. (n.d.). Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications.

- Matrix Scientific. (n.d.). 1-Chloro-3-fluoro-2-isothiocyanato-5-(trifluoromethyl)benzene.

- Spadlo, A., et al. (2015). Synthesis and mesomorphic properties fluoro- and chloro - Substituted isothiocyanatotolanes. ResearchGate.

- BLD Pharm. (n.d.). 1-CHloro-3-fluoro-2-isocyanatobenzene.

- Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene.

- Al-Zaydi, K. M. (n.d.). A Facile and Improved Synthesis of 3-Fluorothiophene. ResearchGate.

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates.

- BLDpharm. (n.d.). 1-Chloro-2,3-difluoro-4-isothiocyanatobenzene.

- Sigma-Aldrich. (n.d.). 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

- Molport. (n.d.). 1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene.

- Matrix Fine Chemicals. (n.d.). 1-CHLORO-3-ISOTHIOCYANATOBENZENE.

- Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Journal of Organic Chemistry, 79(19), 8917–8925.

- ChemicalBook. (n.d.). 2-chloro-3-isothiocyanato-prop-1-ene CAS.

- ResearchGate. (n.d.). Reaction of Fluorescein-isothiocyanate with Proteins and Amino Acids.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-3-fluoro-2-isothiocyanatobenzene

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Chloro-3-fluoro-2-isothiocyanatobenzene, a substituted aromatic isothiocyanate of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available spectral database for this specific compound, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of key spectroscopic data. We will explore the theoretical underpinnings and provide detailed, self-validating protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and unambiguous structural confirmation.

Introduction

This compound is a poly-functionalized aromatic compound. Its structure, featuring a reactive isothiocyanate group (-N=C=S) and halogen substituents, makes it a potentially valuable building block for synthesizing novel pharmaceutical agents or materials. The isothiocyanate moiety is known for its biological activity and its ability to react with nucleophiles, making it a key functional group in medicinal chemistry.[1]

Accurate and unambiguous structural verification is paramount for any downstream application. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive "fingerprint" of the molecule's atomic and electronic environment.[2] This guide outlines a systematic workflow for characterizing the title compound, focusing on the integration of data from FTIR, NMR, and MS to build a cohesive and definitive structural assignment.

Molecular Properties & Characterization Workflow

Before delving into specific techniques, it is essential to have a foundational understanding of the target molecule.

| Property | Value |

| Molecular Formula | C₇H₃ClFNS |

| Molecular Weight | 187.62 g/mol |

| Structure | |

| Key Functional Groups | Isothiocyanate, Aromatic Ring, C-Cl, C-F |

The overall workflow for characterization follows a logical progression from sample preparation to integrated data analysis.

Caption: High-level workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is the ideal first-pass technique for confirming the presence of the key isothiocyanate functional group.[3] Its asymmetric stretch produces a very strong, sharp, and highly characteristic absorption band in a relatively clean region of the spectrum, making it an unmistakable marker.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol or acetone and allowing it to dry completely.

-

Background Scan: Perform a background scan with the clean, empty ATR crystal to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a single drop of liquid or a few milligrams of solid) of the purified this compound directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This step is critical for obtaining a high-quality spectrum.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹. The spectral range should cover at least 4000-600 cm⁻¹.[3]

-

Cleaning: Thoroughly clean the ATR crystal post-analysis.

Predicted Data & Interpretation

The FTIR spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |

| 2150 - 2040 | -N=C=S Asymmetric Stretch | Very Strong, Sharp | This is the hallmark of an isothiocyanate.[4] The high dipole moment change during this stretch results in a very intense absorption, confirming the presence of the key functional group. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring skeleton. Their exact positions are influenced by the substitution pattern. |

| 1250 - 1000 | C-F Stretch | Strong | The C-F bond is highly polar, leading to a strong absorption in the fingerprint region. |

| 800 - 600 | C-Cl Stretch | Medium to Strong | This absorption confirms the presence of the chloro-substituent. |

| 900 - 690 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,3-trisubstituted ring, specific patterns are expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity and structure of the molecule.[2] By analyzing the chemical shifts, coupling constants, and integrations across ¹H, ¹³C, and ¹⁹F nuclei, we can map out the entire molecular skeleton. For this specific molecule, ¹⁹F NMR is not just optional but essential for unambiguous assignment due to the fluorine's influence on neighboring nuclei.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[6] Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Instrumentation: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquisition of ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient relaxation delay (d1) of at least 5 times the longest T1 is crucial for accurate integration if quantitation is needed.[7]

-

Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (minutes to hours) are required compared to ¹H NMR.[8]

-

Acquisition of ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition is typically fast.

-

2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to definitively assign all proton and carbon signals.

Predicted Data & Interpretation

The aromatic region of the NMR spectra will be complex due to the asymmetric substitution pattern and couplings to fluorine.

Caption: Key predicted NMR J-coupling relationships in the molecule.

¹H NMR Predicted Data

| Proton Label | Predicted Shift (ppm) | Multiplicity | Rationale & Causality |

| H(b), H(c), H(d) | 7.5 - 6.9 | Doublet of doublets, Triplet of doublets, etc. | The three aromatic protons will appear in this region. Their shifts are influenced by the electron-withdrawing effects of Cl, F, and NCS. The multiplicities will be complex due to both H-H and H-F coupling. The proton ortho to fluorine (H at C4) will show the largest coupling to ¹⁹F. |

¹³C NMR Predicted Data

| Carbon Type | Predicted Shift (ppm) | Rationale & Causality |

| C -NCS | 115 - 125 | The carbon attached to the isothiocyanate group. Its chemical shift is influenced by the combined effects of the NCS group and adjacent halogens. Expected to show coupling to ¹⁹F. |

| C -F | 160 - 165 (d) | The carbon directly bonded to fluorine will have a very large chemical shift and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). This is a definitive assignment point. |

| C -Cl | 130 - 135 | The carbon attached to chlorine. Its shift is deshielded by the halogen. |

| Aromatic C -H | 110 - 130 | The three carbons bonded to hydrogen. Their shifts will be split into doublets due to C-F coupling (²JCF and ³JCF), which is invaluable for assignment. |

| -NC S | 130 - 140 | The central carbon of the isothiocyanate group is typically found in this region. It may appear broader than other carbons due to quadrupolar effects from the adjacent ¹⁴N nucleus. |

¹⁹F NMR Predicted Data

| Fluorine Environment | Predicted Shift (ppm) | Multiplicity | Rationale & Causality |

| Ar-F | -100 to -120 | Multiplet (e.g., ddd) | A single resonance is expected. Its chemical shift is characteristic of an aryl fluoride. It will be split by coupling to the two ortho protons (H at C4) and one meta proton (H at C5), providing crucial connectivity information. |

Mass Spectrometry (MS)

Expertise & Experience: MS is the definitive technique for confirming the molecular weight and elemental formula. For halogenated compounds, the isotopic pattern is a powerful diagnostic tool.[9] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic M+ and M+2 ion cluster in the mass spectrum, providing irrefutable evidence for the presence of a single chlorine atom.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method Development: Use a standard non-polar GC column (e.g., DB-5ms). Develop a temperature program that allows for the clean elution of the analyte peak. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

MS Acquisition: The mass spectrometer, operating in EI mode (typically at 70 eV), will acquire spectra across the entire chromatographic peak.

-

Data Analysis: Analyze the mass spectrum corresponding to the analyte's GC peak. Look for the molecular ion (M⁺) and characteristic fragment ions.

Predicted Data & Interpretation

| m/z Value (Mass-to-Charge) | Ion Identity | Relative Intensity Pattern | Rationale & Causality |

| 187 / 189 | [M]⁺ (Molecular Ion) | ~3:1 | This pair of peaks is the molecular ion cluster. The peak at m/z 187 corresponds to the molecule with the ³⁵Cl isotope, and the peak at m/z 189 corresponds to the ³⁷Cl isotope. The characteristic ~3:1 intensity ratio is definitive proof of one chlorine atom in the molecule.[9] The accurate mass would confirm the C₇H₃ClFNS formula. |

| 152 / 154 | [M - Cl]⁺ | ~3:1 (if Cl is not lost) | Loss of a chlorine radical is a possible fragmentation pathway. |

| 130 / 132 | [M - NCS]⁺ | ~3:1 | Cleavage of the C-NCS bond would yield the chlorofluorobenzene cation. This is a very likely fragmentation pathway. |

| Other Fragments | Various | N/A | Other fragments resulting from the breakdown of the aromatic ring or further losses will provide additional structural information. |

Integrated Spectroscopic Analysis

The true power of this multi-technique approach lies in the synthesis of all data.

-

FTIR confirms the presence of the critical -N=C=S group and the aromatic C-F and C-Cl bonds.

-

MS confirms the molecular weight (187 g/mol ) and elemental formula through the accurate mass and, most importantly, confirms the presence of a single chlorine atom via the 3:1 isotopic pattern of the molecular ion [M]⁺ and [M+2]⁺.

-

NMR provides the final, detailed picture. The unique ¹³C signal of the C-F bond (large shift and ¹JCF coupling) anchors the assignment. From there, ¹⁹F-¹H and ¹⁹F-¹³C couplings, along with ¹H-¹H couplings, are used like a puzzle to piece together the exact substitution pattern on the aromatic ring, unambiguously confirming the this compound structure.

By integrating these orthogonal datasets, a scientist can have the highest degree of confidence in the structure and purity of the synthesized compound, a critical requirement before its use in further research or development.

References

-

TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]

-

Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Ayala Cabrera, J. F., Santos Vicente, F. J., & Moyano Morcillo, E. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Trends in Environmental Analytical Chemistry, 30, e00122. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LCGC International. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. PMC. Retrieved from [Link]

-

PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

-

Zhang, Y., Talalay, P., Cho, C. G., & Posner, G. H. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical biochemistry, 205(1), 100–107. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-chloro-3-fluoro-. Retrieved from [Link]

-

MDPI. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(15), 4949. Retrieved from [Link]

-

MDPI. (2019). Characterization of the Inclusion Complexes of Isothiocyanates with γ-Cyclodextrin for Improvement of Antibacterial Activities against Staphylococcus aureus. Molecules, 24(23), 4256. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of [A] Benzyl Isothiocyanate [B] Phenethyl Isothiocyanate, and [C] Phenyl Isothiocyanate. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation, conventional extraction, and determination of isothiocyanates and indoles using liquid chromatography/mass spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-chloro-3-fluoro-5-isothiocyanatobenzene. Retrieved from [Link]

Sources

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources | MDPI [mdpi.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. rtilab.com [rtilab.com]

- 4. mdpi.com [mdpi.com]

- 5. photometrics.net [photometrics.net]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. tutorchase.com [tutorchase.com]

A Technical Guide to the Reactivity of the Isothiocyanate Group in Substituted Benzenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiocyanate (-N=C=S) functional group is a cornerstone in synthetic chemistry and drug development, prized for its unique electrophilic character. When attached to a benzene ring, its reactivity can be precisely modulated by the electronic properties of other ring substituents. This guide provides an in-depth exploration of the structure, reactivity, and synthetic utility of aryl isothiocyanates. We will dissect the electronic nature of the isothiocyanate moiety, analyze the profound influence of electron-donating and electron-withdrawing substituents on its reactivity towards nucleophiles, and detail the mechanisms of its most critical reactions. Furthermore, this guide offers field-proven experimental protocols and discusses the application of these principles in the rational design of covalent inhibitors and bioconjugation agents.

The Electronic Architecture of the Aryl Isothiocyanate Group

The isothiocyanate group is a heterocumulene, characterized by the linear -N=C=S bonding arrangement. The central carbon atom is sp-hybridized and forms double bonds with the adjacent nitrogen and sulfur atoms. This arrangement results in a potent electrophilic center at the carbon atom.[1][2][3] This electrophilicity is the heart of its reactivity and can be understood through its resonance structures.

The reactivity of the isothiocyanate group is governed by three primary reactive sites: the nucleophilic nitrogen atom and the electrophilic carbon atoms of the carbonyl and thiocarbonyl groups.[4] This dual reactivity allows isothiocyanates to participate in a diverse range of addition and cyclization reactions.[4]

Caption: Resonance contributors of the isothiocyanate group.

The most significant resonance contributor places a partial positive charge on the central carbon, making it highly susceptible to attack by nucleophiles.[1][2]

Modulating Reactivity: The Influence of Benzene Ring Substituents

The true synthetic power of aryl isothiocyanates lies in the ability to tune the electrophilicity of the central carbon by altering the substituents on the aromatic ring. These substituents exert their influence through inductive and resonance effects, either donating or withdrawing electron density from the ring and, by extension, from the isothiocyanate group.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) pull electron density away from the benzene ring. This effect is relayed to the isothiocyanate group, increasing the partial positive charge on the central carbon and thus enhancing its reactivity towards nucleophiles.[5] For instance, the reaction of p-nitrophenyl isothiocyanate with amines is significantly faster than that of unsubstituted phenyl isothiocyanate.[6]

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups (-CH₃) donate electron density to the aromatic ring. This additional electron density reduces the electrophilicity of the isothiocyanate carbon, making it less reactive towards nucleophiles.[5]

This predictable relationship between substituent electronics and reactivity is a powerful tool for chemists, allowing for the rational design of molecules with specific kinetic profiles.

Caption: Influence of substituents on isothiocyanate reactivity.

Core Reactions and Mechanisms

Aryl isothiocyanates participate in a variety of addition reactions with nucleophiles. The most common and synthetically useful are detailed below.

Reaction with Amines: The Formation of Thioureas

The reaction of an isothiocyanate with a primary or secondary amine is a robust and efficient method for the synthesis of substituted thioureas.[7][8] Thioureas are valuable compounds with diverse biological activities and serve as key intermediates in the synthesis of heterocycles.[9][10]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate.[7] This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.[7] Some studies suggest that for certain reactions, a second molecule of the amine can act as a catalyst, facilitating this proton transfer step.[6][11]

Caption: Reaction mechanism for thiourea synthesis.

Reactions with Other Nucleophiles

-

Alcohols and Phenols: In the presence of a base or catalyst, isothiocyanates react with alcohols and phenols to form thiocarbamates.[3]

-

Thiols: The reaction with thiols yields dithiocarbamates.[3][12] This reaction is particularly relevant in biological systems, where the cysteine thiol group can react with isothiocyanates.[13]

-

Water: Hydrolysis of isothiocyanates can occur, especially at elevated temperatures, leading to the formation of an unstable carbamic acid intermediate that decomposes to an amine and carbonyl sulfide.

Experimental Protocol: Synthesis of a Substituted N,N'-Aryl-Alkyl Thiourea

This protocol provides a representative, self-validating method for the synthesis of a thiourea derivative from a substituted aryl isothiocyanate and a primary amine.

Objective: To synthesize N-(4-nitrophenyl)-N'-(benzyl)thiourea.

Materials:

-

4-Nitrophenyl isothiocyanate (1.0 eq)

-

Benzylamine (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask with septum

-

Nitrogen or Argon line

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Hexane and Ethyl Acetate for TLC mobile phase

Workflow Diagram:

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve 4-nitrophenyl isothiocyanate (e.g., 1.80 g, 10 mmol) in anhydrous dichloromethane (50 mL).

-

Causality: Anhydrous solvent is used to prevent hydrolysis of the isothiocyanate.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5 minutes. Maintain a positive pressure of inert gas.

-

Causality: Prevents side reactions with atmospheric moisture.

-

-

Addition of Amine: Cool the solution to 0°C using an ice-water bath. Slowly add benzylamine (e.g., 1.07 g, 10 mmol) dropwise via syringe over 5 minutes with vigorous stirring.

-

Causality: The reaction is often exothermic. Slow, cooled addition controls the reaction rate and prevents the formation of byproducts. The strong electron-withdrawing nitro group makes the isothiocyanate highly reactive, necessitating this control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, single spot for the product indicates completion.

-

Self-Validation: TLC provides a real-time check on reaction conversion, ensuring the reaction has gone to completion before proceeding to work-up.

-

-

Isolation: Once the reaction is complete, remove the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure thiourea product as a solid.

-

Characterization: Dry the purified product under vacuum, record the final mass to calculate the yield, and confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development and Bioconjugation

The tunable reactivity of aryl isothiocyanates makes them invaluable tools for the life sciences.

-

Covalent Inhibitors: By incorporating an aryl isothiocyanate "warhead" into a drug candidate, medicinal chemists can design molecules that form a permanent covalent bond with a nucleophilic residue (like cysteine or lysine) in a target protein.[13][14] The substituents on the aryl ring can be optimized to match the reactivity required for selective targeting, minimizing off-target effects.

-

Bioconjugation: Isothiocyanates, such as fluorescein isothiocyanate (FITC), are widely used to attach labels (e.g., fluorescent dyes) to proteins and antibodies for diagnostic and research purposes.[13][14][15] The reaction typically targets lysine residues under slightly alkaline conditions.[16] The stability of the resulting thiourea linkage is a key advantage, although it can be susceptible to radiolysis in certain applications.[17] Benzyl isothiocyanates have been shown to be more effective labeling agents compared to their phenyl analogues in some contexts.[13]

Conclusion

The reactivity of the isothiocyanate group in substituted benzenes is a classic example of physical organic principles enabling powerful synthetic applications. By understanding the interplay between the electronic nature of the -N=C=S group and the inductive and resonance effects of ring substituents, researchers can precisely control reaction outcomes. This control is not merely academic; it is a critical design parameter in the development of advanced therapeutics, diagnostics, and chemical probes, making the aryl isothiocyanate a truly versatile functional group for the modern scientist.

References

- A study of the kinetics of aminolysis of p-nitrophenyl isothiocyanate by n-butylamine, benzylamine, dibenzylamine, p-anisidine, m-toluidine, N-methylaniline, and p-chloroaniline in diethyl ether and iso-octane as solvents has shown that many of the reactions involve kinetic terms that are second order in amine. Journal of the Chemical Society, Perkin Transactions 2.

- The proposed mechanism for the formation of thiourea.

- One-Pot Synthesis of Substituted Thioureas: Applic

- Thiourea synthesis by thioacyl

- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry.

- The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols.

- Competitive reactivity of the aryl isothiocyanate dipolarophile at N=C versus C=S with nucleophilic 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1.

- 2-Cyanoethyl Isothiocyan

- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.

- Cysteine specific bioconjugation with benzyl isothiocyan

- Thioureas. Chemical Reviews.

- Cysteine specific bioconjugation with benzyl isothiocyanates.

- Cysteine specific bioconjugation with benzyl isothiocyan

- Reactivity and diverse synthetic applications of acyl isothiocyan

- Mechanochemical synthesis of thioureas, ureas and guanidines. PubMed Central.

- Reaction of isothiocyanates with nucleophiles.

- Moving Beyond Isothiocyanates: A Look at the Stability of Conjugation Links Toward Radiolysis in 89Zr-Labeled Immunoconjug

- A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. Benchchem.

- Substituent Effects. Organic Chemistry II - Lumen Learning.

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

- The Chemical Properties and Reactivity of Ethyl Isothiocyan

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

A Senior Application Scientist's Guide to the Synthesis of Fluorinated and Chlorinated Isothiocyanatotolanes: A Technical Whitepaper